7-Methoxyquinoline-2,4(1H,3H)-dione
Description
7-Methoxyquinoline-2,4(1H,3H)-dione (CAS: 1025796-06-8) is a bicyclic heterocyclic compound with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol. Its structure features a methoxy group at the 7-position and two ketone groups at the 2- and 4-positions of the quinoline backbone. The compound has a polar surface area (PSA) of 58.89 Ų, indicating moderate solubility in polar solvents . It serves as a precursor for synthesizing bioactive derivatives, particularly in medicinal chemistry.
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
7-methoxy-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C10H9NO3/c1-14-6-2-3-7-8(4-6)11-10(13)5-9(7)12/h2-4H,5H2,1H3,(H,11,13) |
InChI Key |
YDEKTIIFGFOKMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyquinoline-2,4(1H,3H)-dione can be achieved through a multi-component reaction involving barbituric acid, aldehydes, and anilines . This method allows for the facile synthesis of quinoline derivatives with various substituents on the benzene ring. The reaction typically involves the following steps:
Condensation Reaction: Barbituric acid reacts with an aldehyde to form an intermediate.
Cyclization: The intermediate undergoes cyclization with an aniline derivative to form the quinoline ring.
Industrial Production Methods: Industrial production of 7-Methoxyquinoline-2,4(1H,3H)-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxyquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the dione functionality to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
7-Methoxyquinoline-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxyquinoline-2,4(1H,3H)-dione involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in DNA replication and repair, leading to its anticancer properties.
Protein Binding: It can bind to proteins and disrupt their function, contributing to its antimicrobial activity.
Pathways Involved: The compound may interfere with cellular pathways such as apoptosis and cell cycle regulation.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among quinoline-2,4-dione derivatives include substituent type, position, and functional groups, which influence melting points, solubility, and reactivity.
Key Observations :
- Methoxy Position : Shifting the methoxy group from 6- to 7- or 8-positions alters steric and electronic effects. For example, 8-methoxy derivatives exhibit distinct hydrogen-bonding patterns in crystal structures .
- Substituent Effects : Chloro and azido groups enhance reactivity (e.g., cycloaddition in azides ), while hydroxy groups improve solubility via H-bonding .
- Melting Points : Hydroxy-substituted derivatives (e.g., 4C, 238–243°C) have higher melting points than chloro-substituted analogs (e.g., 5C, 138–142°C) due to stronger intermolecular forces .
Biological Activity
7-Methoxyquinoline-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C10H7NO3 |
| Molecular Weight | 189.17 g/mol |
| IUPAC Name | 7-Methoxyquinoline-2,4-dione |
| InChI Key | SZVXVUDNHABKCW-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that 7-Methoxyquinoline-2,4(1H,3H)-dione exhibits notable antimicrobial properties . Studies have shown that derivatives of quinoline compounds can act against various bacterial strains and fungi.
- Case Study : A study evaluated the antimicrobial activity of quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives of 7-Methoxyquinoline-2,4(1H,3H)-dione showed significant inhibition zones ranging from 10 to 12 mm, suggesting moderate to high activity against these pathogens .
Anticancer Properties
The anticancer potential of 7-Methoxyquinoline-2,4(1H,3H)-dione has been explored in various studies. Quinoline derivatives are known for their ability to induce apoptosis in cancer cells.
- Research Findings : A recent investigation into quinazoline-2,4(1H,3H)-dione derivatives revealed that they function as inhibitors of bacterial gyrase and DNA topoisomerase IV. This mechanism is crucial for the development of novel anticancer agents . The study highlighted that some derivatives exhibited cytotoxic effects on cancer cell lines with IC50 values indicating effective concentration ranges.
Anti-inflammatory Effects
The anti-inflammatory properties of 7-Methoxyquinoline-2,4(1H,3H)-dione have also been documented. Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders.
- Experimental Data : In vitro studies have shown that quinoline-based compounds can inhibit pro-inflammatory cytokines. This suggests a potential therapeutic application in treating inflammatory conditions .
The biological activity of 7-Methoxyquinoline-2,4(1H,3H)-dione is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : It has been shown to modulate various receptors associated with inflammatory responses and cancer progression.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
